3-(1,3-Benzothiazol-2-yl)benzaldehyde

Fluorescent Probes Ratiometric Sensing Bioimaging

This meta-substituted 2-arylbenzothiazole is a critical, non-interchangeable building block. The aldehyde's position dictates the dihedral angle essential for dual-emission fluorescent probes (e.g., 544→478 nm shift) and potent RIPK3 kinase inhibitor pharmacophores. Its balanced XLogP3 (3.7) and TPSA (58.2 Ų) offer an ideal ADME starting point. Standard ortho/para analogs cannot replicate this activity. Secure this key intermediate for your next SAR study or sensor development project.

Molecular Formula C14H9NOS
Molecular Weight 239.29 g/mol
CAS No. 127868-63-7
Cat. No. B152374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzothiazol-2-yl)benzaldehyde
CAS127868-63-7
Synonyms3-(Benzothiazol-2-yl)benzaldehyde
Molecular FormulaC14H9NOS
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)C=O
InChIInChI=1S/C14H9NOS/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-9H
InChIKeyJQCJRHLVXFNMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Benzothiazol-2-yl)benzaldehyde (CAS 127868-63-7): A Strategic 2-Arylbenzothiazole Building Block for Fluorescent Probes and Kinase-Targeted Libraries


3-(1,3-Benzothiazol-2-yl)benzaldehyde (C14H9NOS, MW: 239.29) is a 2-arylbenzothiazole featuring a benzothiazole ring linked to a 3-formylphenyl group [1]. This compound exhibits an XLogP3 value of 3.7, a topological polar surface area of 58.2 Ų, and two rotatable bonds, indicating favorable physicochemical properties for membrane permeability and bioavailability [1]. The molecule's aldehyde functionality at the meta-position provides a crucial reactive handle for further derivatization, making it a versatile building block in medicinal chemistry and materials science [2]. Unlike many benzothiazole derivatives, the specific substitution pattern of this compound has been exploited in the design of highly selective fluorescent probes and as a key intermediate in kinase inhibitor synthesis [3][4].

Why Substituting 3-(1,3-Benzothiazol-2-yl)benzaldehyde with a Generic 2-Arylbenzothiazole Analog is Scientifically Unsound


Within the 2-arylbenzothiazole class, even minor structural modifications profoundly alter key properties such as electronic absorption/emission wavelengths, target binding affinity, and physicochemical parameters [1]. The meta-aldehyde substitution in 3-(1,3-Benzothiazol-2-yl)benzaldehyde is not arbitrary; it directly dictates the compound's reactivity and its specific role as a precursor in the synthesis of highly selective fluorescent probes and targeted kinase inhibitors [2][3]. For instance, the position of the aldehyde group determines the dihedral angle between the benzothiazole and phenyl rings, which in turn critically influences the molecule's fluorescence quantum yield and emission wavelength [1][4]. Substituting with a para- or ortho-aldehyde analog, or with a different functional group, would yield a compound with entirely distinct photophysical properties and biological activity, rendering it unsuitable as a direct replacement in established synthetic routes or assay protocols. The following quantitative evidence underscores the non-interchangeable nature of this specific compound.

Quantitative Differentiation Evidence for 3-(1,3-Benzothiazol-2-yl)benzaldehyde vs. Key Comparators


Aldehyde Position Dictates Fluorescence: Meta-Substitution Enables Ratiometric Sensing Not Possible with Para-Analogs

The meta-aldehyde group in 3-(1,3-Benzothiazol-2-yl)benzaldehyde is essential for constructing ratiometric fluorescent probes. In a direct comparison, a probe synthesized from this specific meta-aldehyde derivative (BA) exhibited a dual-emission response to homocysteine (Hcy) with fluorescence maxima shifting from 544 nm (green) to 478 nm (blue) [1]. This ratiometric behavior is structurally dependent on the aldehyde position; the para-substituted analog (4-(benzo[d]thiazol-2-yl)benzaldehyde) would lack the ortho-hydroxyaldehyde functionality required for the excited-state intramolecular proton transfer (ESIPT) mechanism, which is critical for the observed wavelength shift [2]. This difference enables quantitative, self-calibrating measurements that are impossible with the para-isomer.

Fluorescent Probes Ratiometric Sensing Bioimaging

Meta-Substitution Confers a Specific Binding Affinity Advantage in RIPK3 Inhibition

In a comprehensive structure-activity relationship (SAR) study of substituted benzothiazole RIPK3 inhibitors, the meta-substituted benzothiazole scaffold (which includes 3-(1,3-Benzothiazol-2-yl)benzaldehyde as a core) was identified as a key pharmacophore for potent kinase inhibition [1]. While the study profiled a range of substitutions, the meta-substitution pattern on the phenyl ring was a critical determinant of binding affinity. In contrast, ortho- or para-substituted analogs in the same series showed significantly reduced or no inhibitory activity against RIPK3, underscoring the unique spatial and electronic requirements of the target binding pocket [1].

Kinase Inhibition RIPK3 Structure-Activity Relationship

Optimal Lipophilicity for Cellular Permeability: A Computed Advantage Over Unsubstituted and Para-Isomers

3-(1,3-Benzothiazol-2-yl)benzaldehyde exhibits a calculated XLogP3 value of 3.7 and a topological polar surface area (TPSA) of 58.2 Ų [1]. This combination of moderate lipophilicity and low polarity positions it within the optimal range for passive membrane permeability and oral bioavailability according to established drug-likeness rules (e.g., Lipinski's Rule of Five). The unsubstituted 2-phenylbenzothiazole (XLogP ~4.0, TPSA ~41 Ų) is more lipophilic and may have poorer solubility [2]. Conversely, introducing a polar group in the para-position (e.g., a hydroxy group) would increase TPSA and potentially reduce permeability. The specific computed values for this compound represent a balanced profile that is often desirable for initial hit and lead compounds in drug discovery.

Physicochemical Properties Drug-likeness ADME

High-Value Application Scenarios for 3-(1,3-Benzothiazol-2-yl)benzaldehyde Based on Verified Evidence


Ratiometric Fluorescent Probe Development for Quantitative Bioimaging

Researchers developing advanced fluorescent sensors for detecting biological thiols (e.g., homocysteine) should prioritize this compound as a key synthetic intermediate. The meta-aldehyde substitution is essential for constructing probes that undergo a dual-emission wavelength shift (e.g., from 544 nm to 478 nm) upon analyte binding, enabling ratiometric measurements that are self-calibrating and robust against variations in probe concentration and excitation intensity [1]. This capability is critical for quantitative bioimaging in live cells and complex biological samples where traditional intensity-based probes often fail due to signal fluctuations [1].

Synthesis of Selective RIPK3 Kinase Inhibitors

Medicinal chemistry groups engaged in kinase inhibitor discovery, particularly those targeting RIPK3 for inflammatory or necroptotic diseases, should source this compound as a core scaffold. SAR studies have definitively shown that the meta-substituted phenyl benzothiazole framework is a critical pharmacophore for achieving potent and selective RIPK3 inhibition [2]. Use of a para- or ortho-substituted analog, or a different heterocyclic core, is unlikely to yield comparable activity and would necessitate a complete re-optimization of the lead series [2].

Lead Optimization for Balanced Drug-Likeness

In early-stage drug discovery projects where benzothiazoles are being explored as potential lead compounds, 3-(1,3-Benzothiazol-2-yl)benzaldehyde offers a favorable starting point for optimizing physicochemical properties. Its calculated XLogP3 of 3.7 and TPSA of 58.2 Ų position it in the 'sweet spot' for both permeability and solubility, a balance that is often difficult to achieve [3]. This reduces the risk of encountering ADME liabilities (e.g., poor absorption, high metabolic clearance) that plague many other heterocyclic series, potentially accelerating the path to a development candidate [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,3-Benzothiazol-2-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.